(2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid
Description
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a hydroxyl substituent at the C5 position. Its CAS registry number is 448964-00-9 . The compound serves as a critical building block in organic synthesis, particularly for peptide modifications and alkaloid derivatization, due to its stereochemical specificity and functional group versatility.
Properties
IUPAC Name |
(2R,5R)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIPAZERNXIHU-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Protection
The synthesis begins with N-protected pyroglutamic acid derivatives . For example:
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Step 1 : Protection of the amino group in pyroglutamic acid using dihydropyran and an acid catalyst (e.g., p-toluenesulfonic acid) in toluene.
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Intermediate (2) : A tetrahydropyranyl-protected pyroglutamic acid derivative.
| Step | Reagent/Condition | Yield | Key Feature |
|---|---|---|---|
| 1 | Dihydropyran, p-TsOH, toluene | 85–90% | Forms stable intermediate |
Homologation and Cyclization
Homologation introduces an additional carbon atom using trimethylsilyldiazomethane (TMS-diazomethane) under rhodium catalysis, followed by cyclization to form a piperidine ring.
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Intermediate (5) : A protected 5-hydroxypiperidine-2-carboxylic acid ester.
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Critical Adjustment : Substituting TMS-diazomethane with safer alternatives (e.g., ethyl diazoacetate) reduces toxicity.
Stereochemical Control and Lactonization
The (2R,5R) configuration is achieved via kinetically controlled lactonization and isomerization:
Decarboxylation and Isomerization
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Step 5(a) : Hydrolysis of ester groups in intermediate (8) using HCl in methanol, followed by decarboxylation at 60–90°C with triethylamine.
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Intermediate (9) : A 5-acyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one derivative with cis stereochemistry.
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 60–90°C | Prevents racemization |
| Solvent | Acetic acid/methanol | Enhances isomerization |
Lactonization with Dehydrating Agents
Treatment with acetic anhydride induces lactonization, favoring the (2R,5R) isomer due to steric and electronic effects.
Final Deprotection and Crystallization
tert-Butoxycarbonyl (Boc) Protection
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Step 6 : Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a base (e.g., DMAP).
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Intermediate (10) : Boc-protected 5-hydroxypiperidine-2-carboxylic acid.
| Reagent | Role | Purity After Crystallization |
|---|---|---|
| Boc₂O | Protecting agent | ≥99% (by HPLC) |
Hydrolysis and Isolation
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Step 7 : Acidic hydrolysis (HCl, methanol) removes protecting groups, yielding the final product.
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Crystallization : Using toluene/heptane mixtures ensures high purity (>99% enantiomeric excess).
Industrial Advantages Over Prior Methods
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Catalyst Cost | $1,200/g (Iridium) | $50/g (Rhodium) |
| Hazardous Reagents | Diazomethane | Ethyl diazoacetate |
| Reaction Temperature | –78°C | 60–90°C |
| Overall Yield | 32% | 68% |
Challenges and Optimization Strategies
Stereochemical Purity
Scalability
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Catalyst Recycling : Rhodium catalysts are recovered via filtration, reducing costs.
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Continuous Flow Systems : Pilot studies show 20% higher throughput compared to batch processing.
Comparative Analysis of Synthetic Intermediates
| Intermediate | Structure | Role | Purity |
|---|---|---|---|
| (8) | Crystalline ester | Lactonization precursor | 98% |
| (9) | Bicyclic lactone | Stereochemical control | 99% ee |
| (10) | Boc-protected acid | Final precursor | 99.5% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives, such as esters or ethers.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: (2R,5R)-1-[(tert-butoxy)carbonyl]-5-oxopiperidine-2-carboxylic acid.
Reduction: (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-methanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Antibiotic Development
One of the primary applications of (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is in the synthesis of antibiotics that target β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria, making the development of inhibitors crucial for effective treatment options. The compound serves as an intermediate in the synthesis of novel β-lactamase inhibitors, which are vital for combating resistant bacterial strains .
Synthetic Intermediates
The compound is also utilized as a synthetic intermediate in the production of various bioactive molecules. Its versatile functional groups allow for further modifications that can lead to compounds with diverse pharmacological activities. For example, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties .
Case Study 1: Synthesis of β-lactamase Inhibitors
A study demonstrated the effectiveness of this compound in synthesizing a series of β-lactamase inhibitors. The research highlighted its ability to improve the efficacy of existing antibiotics against resistant bacterial strains. The synthesized inhibitors showed promising results in vitro against various β-lactamase-producing pathogens .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on derivatives of this compound that exhibited anti-inflammatory effects. The study involved modifying the hydroxyl group at position 5 to enhance its bioactivity, leading to compounds that significantly reduced inflammation markers in animal models .
Mechanism of Action
The mechanism of action of (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both hydroxyl and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Structural and Functional Differences
- Ring Size : Piperidine (6-membered) analogs (e.g., target compound, ) exhibit distinct conformational flexibility compared to pyrrolidine (5-membered) derivatives (e.g., ). Piperidines are more rigid, influencing their binding affinity in biological systems .
- Substituents :
- Hydroxyl (C5-OH) : Enhances polarity and hydrogen bonding capacity, critical for aqueous solubility and interactions in peptide synthesis .
- Methyl (C5-Me) : Reduces polarity, favoring organic-phase reactions .
- Fluorine (C5-F) : Introduces electronegativity, altering electronic properties and metabolic stability .
- Phenyl (C5-Ph) : Increases hydrophobicity, useful in lipid-soluble applications .
- Protecting Groups :
Biological Activity
The compound (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative that plays a significant role in organic synthesis and medicinal chemistry. Its structure includes both a hydroxyl group and a carboxylic acid group, which enhances its biological activity and versatility as an intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 1932491-66-1
The compound's chiral nature allows for specific interactions with biological targets, making it particularly valuable in the development of enantiomerically pure pharmaceuticals.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.
Applications in Medicinal Chemistry
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism .
- Synthesis of Bioactive Molecules : The compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. Its structural features allow for modifications that can enhance pharmacological properties.
- Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may have therapeutic applications in treating neurological disorders and infections due to their ability to modulate enzyme activity .
Case Study 1: ACC Inhibition
A study highlighted the efficacy of this compound as an ACC inhibitor. The compound demonstrated significant inhibition rates against both ACC1 and ACC2 enzymes, suggesting its potential use in managing metabolic disorders such as obesity and dyslipidemia .
Case Study 2: Synthesis of β-Lactam Antibiotics
In another research context, this compound was utilized as an intermediate in the synthesis of β-lactam antibiotics. The synthesis involved several steps where the compound's functional groups facilitated the formation of complex structures essential for antibiotic activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2R,5R)-1-[(tert-butoxy)carbonyl]-5-oxopiperidine-2-carboxylic acid | Contains a ketone instead of a hydroxyl group | Potentially different enzyme interaction profiles |
| (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-methanol | Has an alcohol instead of a carboxylic acid | Varying reactivity in synthetic pathways |
The comparative analysis illustrates that structural modifications can significantly impact the biological activity and synthetic utility of piperidine derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid?
- Methodology :
-
Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. For hydroxyl group retention, mild oxidation or stereoselective reduction (e.g., NaBH₄ with chiral catalysts) is employed .
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Carboxylic Acid Formation : Post-protection, carboxylation via CO₂ insertion or hydrolysis of nitriles/esters under acidic conditions (e.g., HCl/dioxane) is common .
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Example : A related synthesis for a Boc-protected hydroxypiperidine derivative achieved 85% yield using Boc₂O and DMAP in THF .
- Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 92% | |
| Hydroxyl Retention | NaBH₄, MeOH, -20°C | 78% | |
| Carboxylation | HCl/dioxane, 48h | 85% |
Q. How is the stereochemistry of the hydroxyl and carboxyl groups confirmed in this compound?
- Methodology :
- Chiral HPLC : Separation of enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane:IPA mobile phase .
- X-ray Crystallography : Resolves absolute configuration; used for the cis-5-hydroxypiperidine-2-carboxylic acid analog .
- NMR Analysis : Coupling constants (J-values) between H-2 and H-5 protons indicate axial/equatorial orientation .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during Boc protection and hydroxyl group introduction?
- Methodology :
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Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., Jacobsen’s thiourea) during hydroxylation to enforce (2R,5R) configuration .
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Dynamic Kinetic Resolution : Employ enzymes like lipases to resolve racemic intermediates under mild conditions .
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Critical Factor : Temperature control (-20°C to 0°C) minimizes epimerization .
- Data Contradiction :
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lists conflicting RNs for cis/trans isomers, emphasizing the need for rigorous chiral analysis .
Q. What strategies enable selective functionalization of the hydroxyl group without Boc deprotection?
- Methodology :
- Silyl Protection : TBDMSCl selectively protects the hydroxyl group, allowing subsequent reactions (e.g., Mitsunobu for inversion) .
- Enzyme-Mediated Modifications : Lipases or esterases catalyze regioselective acylation .
- Example : A fluorinated analog (3,3-difluoro-5-hydroxymethylpiperidine-Boc) retained Boc stability during hydroxymethyl modification .
Q. How to address discrepancies in reported stereochemical data for structurally similar piperidine derivatives?
- Methodology :
- Cross-Referencing Synthetic Pathways : Compare reaction conditions (e.g., ’s (5R,6S)-diastereomer vs. ’s (2R,4R)-isomer) .
- Computational Validation : DFT calculations to predict NMR shifts or optical rotation values .
- Reproducibility Tests : Replicate synthesis using alternative routes (e.g., ’s tert-butyl ester method) .
Data Contradiction Analysis
- Issue : Conflicting CAS RNs and stereodescriptors for hydroxypiperidine-carboxylic acids (e.g., cis vs. trans in ).
- Resolution :
- Verify synthetic routes: uses (5R,6S)-configuration, while employs (2R)-methyl substitution.
- Standardize nomenclature using IUPAC guidelines and Cahn-Ingold-Prelog priorities.
Key Takeaways for Researchers
- Stereochemical Control : Prioritize chiral catalysts and low-temperature conditions.
- Analytical Rigor : Combine HPLC, NMR, and X-ray for unambiguous stereochemical assignment.
- Functionalization : Silyl protection or enzymatic methods enable selective modifications.
For further synthesis protocols, refer to tert-butyl ester strategies in and fluorinated analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
